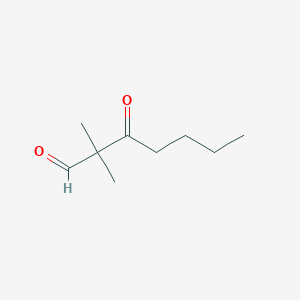

2,2-Dimethyl-3-oxoheptanal

Description

Contextualization within Multifunctional Carbonyl Compounds Research

Multifunctional carbonyl compounds are organic molecules that possess more than one carbonyl group or a carbonyl group in conjunction with other functional groups. These compounds are of immense interest to organic chemists as the interplay between the functional groups can lead to unique reactivity and the ability to construct complex molecular architectures. Research in this area is driven by the need for efficient synthetic routes to natural products, pharmaceuticals, and advanced materials.

The reactivity of a dicarbonyl compound is not merely the sum of its individual carbonyl groups. The proximity of the carbonyls significantly influences their electronic properties and the acidity of the intervening carbon atoms. This proximity can facilitate a range of intramolecular reactions and provides multiple sites for selective chemical transformations.

Significance of Dicarbonyl Architectures in Synthetic Chemistry

Dicarbonyl architectures are fundamental building blocks in organic synthesis. Their importance stems from their ability to participate in a wide array of carbon-carbon bond-forming reactions, which are crucial for the assembly of more complex molecules. The presence of two carbonyl groups provides a handle for a diverse set of transformations, including aldol (B89426) condensations, Claisen condensations, Michael additions, and various cyclization reactions. ncert.nic.inlibretexts.orgpressbooks.pub

The 1,3-dicarbonyl motif, as seen in 2,2-Dimethyl-3-oxoheptanal, is particularly noteworthy. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit enhanced acidity due to the resonance stabilization of the resulting enolate anion. scispace.comnih.gov This increased acidity allows for the easy formation of a nucleophilic enolate, which can then be used in various alkylation and acylation reactions to build up molecular complexity.

Overview of Research Trajectories Relevant to this compound

While specific research on this compound is limited in publicly available literature, its structural features suggest several potential research trajectories based on the well-established chemistry of β-dicarbonyl compounds.

One major area of investigation for compounds of this type is their use as versatile intermediates in organic synthesis. The presence of both an aldehyde and a ketone offers opportunities for selective reactions. For instance, the aldehyde could be selectively reduced or oxidized, or it could participate in reactions like the Wittig reaction, while the ketone functionality remains available for other transformations.

Furthermore, the α,α-disubstituted nature of the carbon between the carbonyl groups in this compound prevents enolization at that position. This structural feature would direct any enolate formation to the other side of the ketone (the γ-position), influencing the outcome of subsequent reactions.

Research could also explore the potential for this compound to undergo intramolecular reactions. For example, under certain conditions, an intramolecular aldol condensation could occur, leading to the formation of a cyclic product. The study of such reactions is crucial for the development of new synthetic methodologies for cyclic systems.

Below is a table summarizing the basic properties of this compound and a structurally related compound, 2,2-Dimethyl-3-oxopentanal.

| Property | This compound | 2,2-Dimethyl-3-oxopentanal |

| CAS Number | 138685-40-2 epa.gov | 106921-60-2 nih.gov |

| Molecular Formula | C9H16O2 chemicalbook.com | C7H12O2 nih.gov |

| Molecular Weight | 156.22 g/mol | 128.17 g/mol nih.gov |

| Structure | A heptanal (B48729) with two methyl groups at the α-position and a ketone at the C-3 position. | A pentanal with two methyl groups at the α-position and a ketone at the C-3 position. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

138685-40-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2,2-dimethyl-3-oxoheptanal |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-8(11)9(2,3)7-10/h7H,4-6H2,1-3H3 |

InChI Key |

APWODUQJSIQOIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(C)(C)C=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,2 Dimethyl 3 Oxoheptanal

Carbonyl Reactivity Profiles

The presence of two carbonyl groups, an aldehyde and a ketone, within the same molecule gives rise to differential reactivity, which can be exploited for selective chemical transformations.

Nucleophilic Additions to Aldehyde and Ketone Moieties

Both the aldehyde and ketone carbonyl carbons in 2,2-dimethyl-3-oxoheptanal are electrophilic and susceptible to nucleophilic attack. fiveable.me Nucleophiles, which are electron-rich species, can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is a fundamental reaction of carbonyl compounds. fiveable.me The nature of the nucleophile and the reaction conditions determine the final product. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of secondary and tertiary alcohols, respectively. Similarly, the addition of cyanide ion (from a source like HCN) results in the formation of a cyanohydrin. scribd.com

Differential Reactivity of Aldehyde vs. Ketone Functionalities

In general, aldehydes are more reactive towards nucleophilic attack than ketones. mdpi.comorientjchem.org This heightened reactivity is attributed to both steric and electronic factors. Sterically, the single hydrogen atom attached to the aldehyde carbonyl carbon presents less hindrance to an incoming nucleophile compared to the two alkyl groups on the ketone carbonyl carbon. mdpi.com Electronically, the presence of two electron-donating alkyl groups on the ketone carbonyl diminishes its partial positive charge, making it a less potent electrophile than the aldehyde carbonyl, which has only one such group. uomosul.edu.iq

This reactivity difference allows for the chemoselective reduction of the aldehyde group in the presence of the ketone. Various reagents and methods have been developed to achieve this, including the use of sodium borohydride (B1222165) in combination with acetylacetone (B45752) or sodium oxalate, Raney nickel, and N-heterocyclic carbene boranes with acetic acid. orientjchem.orgrsc.orgthieme-connect.combeilstein-journals.org These methods provide a means to selectively convert the aldehyde moiety of this compound into a primary alcohol while leaving the ketone group intact.

Table 1: Comparison of General Reactivity of Aldehydes and Ketones

| Feature | Aldehydes | Ketones |

| Steric Hindrance | Lower | Higher |

| Electronic Effect | More electrophilic carbonyl carbon | Less electrophilic carbonyl carbon |

| Reactivity towards Nucleophiles | Higher | Lower |

| Reduction Products | Primary Alcohols | Secondary Alcohols |

Alpha-Carbon Reactivity and Enolization Processes

The carbon atoms adjacent to the carbonyl groups, known as alpha-carbons, exhibit unique reactivity due to the electron-withdrawing nature of the carbonyl group. However, in this compound, the alpha-carbon between the two carbonyls is quaternary and lacks a hydrogen atom, rendering it non-enolizable. masterorganicchemistry.com The reactivity at the alpha-carbon is therefore limited to the methyl group at the C4 position and the methylene (B1212753) group at the C2 position of the heptanal (B48729) chain.

Acid-Catalyzed Enolization Studies

In the presence of an acid catalyst, carbonyl compounds can undergo tautomerization to form an enol. masterorganicchemistry.commasterorganicchemistry.com This process involves the protonation of the carbonyl oxygen, followed by the removal of a proton from the alpha-carbon. masterorganicchemistry.comjove.com For this compound, acid-catalyzed enolization would primarily occur at the C4 position, leading to the formation of an enol where the double bond is between C3 and C4. The equilibrium between the keto and enol forms generally favors the more stable keto form. fiveable.memasterorganicchemistry.com

Base-Mediated Enolate Formation and Reactivity

Treatment of a carbonyl compound with a base can result in the deprotonation of the alpha-carbon to form a resonance-stabilized enolate ion. masterorganicchemistry.comfiveable.mejove.com Enolates are potent nucleophiles and participate in a variety of carbon-carbon bond-forming reactions. fiveable.meorganicchemistrydata.org For this compound, base-mediated enolate formation can occur at either the C4 or C2 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) under kinetic control conditions (low temperature) would favor the formation of the less substituted, or "kinetic," enolate at the C4 methyl group. pitt.edu Conversely, thermodynamic conditions (higher temperature, weaker base) would favor the formation of the more substituted, or "thermodynamic," enolate. pitt.edustackexchange.com These enolates can then react with various electrophiles, such as alkyl halides in alkylation reactions or other carbonyl compounds in aldol-type reactions. organicchemistrydata.orgpressbooks.pub

Table 2: Potential Enolate Formation from this compound

| Position of Deprotonation | Resulting Enolate | Conditions Favoring Formation |

| C4 (Methyl group) | Kinetic Enolate | Strong, hindered base (e.g., LDA), low temperature |

| C2 (Methylene group) | Thermodynamic Enolate | Weaker base (e.g., NaOEt), higher temperature |

Stereochemical Control in Enolate Reactions

When an enolate reacts to form a new stereocenter, controlling the stereochemistry of the product is a significant challenge in organic synthesis. fiveable.me The geometry of the enolate (E or Z) can influence the stereochemical outcome of subsequent reactions. fiveable.me The formation of a specific enolate geometry is influenced by factors such as the base used, the solvent, and the steric and electronic properties of the substrate. fiveable.me For a molecule like this compound, if a chiral center were present or introduced, the stereochemical course of its enolate reactions would be of paramount importance for the synthesis of specific stereoisomers. If the alpha-carbon is a stereocenter, treatment with acid or base can lead to racemization through the formation of an achiral enol or enolate intermediate. jove.com

Specific Reaction Pathways

The presence of two distinct carbonyl functionalities allows this compound to undergo a range of reactions. The relative reactivity of the aldehyde and ketone groups is a central theme, often enabling chemoselective transformations.

The structure of this compound imposes significant constraints on its role in aldol (B89426) reactions. Due to the absence of hydrogen atoms on the carbon alpha to the aldehyde group (the C2 position), it cannot form an enolate at this position and thus cannot act as a nucleophilic donor in a conventional aldol reaction. scribd.com However, it can readily function as an electrophilic acceptor.

Conversely, the molecule possesses enolizable protons on the C4 carbon, which is alpha to the ketone moiety. Deprotonation at this site can generate a ketone enolate. This enolate can then participate in either intermolecular or intramolecular reactions.

Intermolecular Reactions: In a mixed aldol reaction, this compound can act as the electrophile, reacting with an enolate derived from another carbonyl compound. However, aldol reactions involving α,α-disubstituted aldehydes can be sterically hindered and may result in low yields. vanderbilt.eduuh.edu

Intramolecular Reactions: The formation of an enolate at the C4 position opens the possibility for an intramolecular aldol condensation, where the enolate attacks the aldehyde carbonyl. This type of cyclization is well-documented for related keto-aldehydes, such as 6-oxoheptanal (B8601428), which cyclizes to form a five-membered ring. stackexchange.comoup.com The thermodynamic stability of the resulting five- or six-membered ring product often drives these reactions. stackexchange.com In the case of this compound, a 5-exo-trig cyclization would lead to a substituted cyclopentene (B43876) derivative after dehydration.

Table 1: Potential Aldol Reaction Scenarios for this compound

| Reaction Type | Role of this compound | Nucleophile/Base | Expected Initial Product (Aldol Adduct) | Notes |

|---|---|---|---|---|

| Intermolecular (Mixed) | Electrophile (Acceptor) | Enolate of Acetone | 4-Hydroxy-5,5-dimethyl-6-oxo-2-decanone | Reaction occurs at the aldehyde. Steric hindrance can be a limiting factor. |

| Intramolecular | Electrophile and Nucleophile Precursor | NaOH or LDA | 1-Hydroxy-2,2-dimethyl-3-propylcyclopentan-1-carbaldehyde | Requires formation of the ketone enolate at C4, followed by attack on the C1 aldehyde. |

The Wittig reaction provides a powerful method for converting carbonyls into alkenes using phosphorus ylides. masterorganicchemistry.com A key consideration for this compound is the chemoselectivity of the reaction, given its two carbonyl groups. Aldehydes are generally much more electrophilic and less sterically hindered than ketones, leading to a strong preference for reaction at the aldehyde functionality. masterorganicchemistry.com

This selectivity is observed in related systems; for instance, the aldehyde group of 2-methyl-6-oxoheptanal undergoes a selective Wittig reaction in the synthesis of phytone. oup.com Therefore, it is expected that reacting this compound with a variety of phosphorus ylides will selectively produce olefins at the C1 position, leaving the C3 ketone untouched. This allows for the synthesis of a range of α,α-disubstituted keto-alkenes.

Table 2: Predicted Products of Wittig Olefination with this compound

| Wittig Reagent (Ylide) | Structure | Predicted Product Name | Notes |

|---|---|---|---|

| Methylenetriphenylphosphorane | Ph₃P=CH₂ | 3,3-Dimethyl-4-oxooct-1-ene | Reaction introduces a terminal double bond. |

| Ethylidenetriphenylphosphorane | Ph₃P=CHCH₃ | (E/Z)-4,4-Dimethyl-5-oxonon-2-ene | Product is a mixture of E and Z isomers, depending on ylide stability. |

| (Methoxycarbonylmethylene)triphenylphosphorane | Ph₃P=CHCO₂Me | Methyl (E)-4,4-dimethyl-5-oxonon-2-enoate | Stabilized ylides typically yield the E-isomer selectively. |

The differential reactivity of the aldehyde and ketone groups also allows for selective oxidation and reduction reactions.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol in the presence of the ketone. Mild reducing agents are typically employed for this transformation. For example, a system of sodium borohydride with sodium nitrate (B79036) in water has been shown to selectively reduce the aldehyde in 6-oxoheptanal to an alcohol, leaving the ketone group intact. orientjchem.org This method's success suggests it would be applicable to this compound, yielding 2,2-Dimethyl-3-oxoheptan-1-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyl groups.

Table 3: Selective Reduction of this compound

| Reagent | Conditions | Expected Major Product | Selectivity |

|---|---|---|---|

| NaBH₄/NaNO₃ in H₂O | Room Temperature | 2,2-Dimethyl-3-oxoheptan-1-ol | Highly selective for the aldehyde. orientjchem.org |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C | 2,2-Dimethyl-3-oxoheptan-1-ol | Generally selective for aldehydes over ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether, then H₃O⁺ workup | 2,2-Dimethylheptane-1,3-diol | Reduces both aldehyde and ketone. |

Oxidation: Conversely, the aldehyde can be selectively oxidized to a carboxylic acid without affecting the ketone. Reagents like Jones' reagent (CrO₃ in aqueous acetone/sulfuric acid) or Tollens' reagent ([Ag(NH₃)₂]⁺) are classic choices for this transformation, as they are known to oxidize aldehydes much more readily than ketones. msu.edu This would convert this compound into 2,2-Dimethyl-3-oxoheptanoic acid. More aggressive oxidation, such as cleavage reactions with hot, acidic potassium permanganate, would likely break the carbon-carbon bonds of the molecule. libretexts.org

Mechanistic Characterization of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and controlling selectivity. This involves identifying key reaction intermediates and analyzing the energetic favorability of different reaction pathways.

While direct spectroscopic observation of intermediates for this compound is not widely reported, their structures can be inferred from well-established reaction mechanisms.

Aldol Addition: In a base-catalyzed intermolecular reaction, the key C-C bond-forming step involves the nucleophilic attack of an external enolate on the electrophilic aldehyde carbonyl carbon. This generates a tetrahedral alkoxide intermediate, which is then protonated to yield the neutral β-hydroxy keto-aldehyde (the aldol adduct). quora.com

Wittig Reaction: The mechanism is generally understood to proceed through the initial nucleophilic attack of the ylide's carbanion on the aldehyde carbonyl. This forms a charge-separated species known as a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane. masterorganicchemistry.com The decomposition of the oxaphosphetane is what ultimately yields the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Hydride Reduction: In the reduction with sodium borohydride, the key step is the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic aldehyde carbonyl carbon. This creates a tetracoordinate alkoxide intermediate, which remains complexed to the boron species until an aqueous or alcoholic workup protonates it to give the final primary alcohol product.

Ozonolysis (for synthesis): When keto-aldehydes like this are formed via ozonolysis of an alkene (e.g., 1-butyl-2,2-dimethylcyclopent-1-ene), the reaction proceeds through a cyclic primary ozonide (molozonide), which rearranges to a more stable secondary ozonide before reductive or oxidative workup cleaves it to the final carbonyl products. libretexts.org

Table 4: Key Intermediates in Transformations of this compound

| Reaction | Key Intermediate(s) | Description |

|---|---|---|

| Aldol Addition | Tetrahedral Alkoxide | Formed upon nucleophilic attack on the aldehyde carbonyl. |

| Wittig Reaction | Betaine, Oxaphosphetane | A zwitterionic species and a subsequent 4-membered ring. masterorganicchemistry.com |

| NaBH₄ Reduction | Alkoxyborate | The alkoxide product complexed with the boron reagent before workup. |

| Jones Oxidation | Chromate Ester | Formed from the aldehyde hydrate, which precedes elimination to the acid. |

Direct computational or experimental transition state analysis for this compound is not available in the literature. However, general principles of physical organic chemistry allow for a qualitative discussion. The rate-determining step of a reaction is the one with the highest energy transition state.

Carbonyl Addition Reactions (Aldol, Wittig, Reduction): For nucleophilic additions to the carbonyl groups, the steric and electronic environment is critical. The aldehyde at C1 is electronically more reactive (less stabilized by alkyl groups) and sterically more accessible than the ketone at C3. The C3 ketone is flanked by a quaternary carbon (C2) and a methylene group (C4), making its transition state for nucleophilic attack significantly higher in energy than that for the C1 aldehyde. This large energy difference in the transition states for the rate-determining nucleophilic attack step explains the high chemoselectivity observed in Wittig reactions and mild reductions.

Enolate Formation: For the intramolecular aldol reaction, the rate-determining step could be the initial deprotonation at C4 to form the ketone enolate or the subsequent C-C bond-forming cyclization. The acidity of the C4 protons is lower than that of typical ketone α-protons due to the electron-donating nature of the surrounding alkyl groups, potentially making enolate formation the slow step under certain conditions. stackexchange.com

Catalytic Reactions: In more complex catalytic cycles, such as a hypothetical hydroformylation or cross-coupling reaction, the rate-determining step might not involve the substrate directly but rather a step within the catalyst's cycle, such as oxidative addition or ligand dissociation from the metal center. thieme-connect.detesisenred.net

The gem-dimethyl group at the C2 position serves as a major controlling element in the molecule's reactivity, sterically shielding the adjacent ketone and preventing enolization of the aldehyde, thereby directing the outcomes of numerous transformations.

Application As a Synthetic Intermediate and Building Block

Retrosynthetic Analysis Utilizing 2,2-Dimethyl-3-oxoheptanal Scaffolds

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The this compound scaffold is a key component in the retrosynthesis of various complex molecules.

A notable example is in the synthesis of the hydroazulene portion of guanacastepene A. researchgate.net The retrosynthetic strategy involved the oxidative cleavage of a cyclohexene (B86901) moiety to yield a dialdehyde, which could be conceptually traced back to a precursor like this compound. researchgate.net This approach highlights how the inherent functionality of the heptanal (B48729) derivative can be strategically incorporated into a complex carbon skeleton.

Another application is seen in the synthesis of denticulatins, which are marine natural products. lookchem.com The key C-1 to C-9 building block of denticulatins can be retrosynthetically disconnected to reveal simpler fragments, where a this compound or a related β-dicarbonyl compound could serve as a logical precursor to establish the required stereocenters and functional groups. lookchem.com

The following table outlines key disconnections in retrosynthetic analysis where this compound or its derivatives are valuable synthons:

| Target Molecule/Fragment | Key Disconnection | Precursor Type |

| Hydroazulene core of Guanacastepene A | Oxidative cleavage of a cyclohexene | Dialdehyde, conceptually related to this compound |

| C-1 to C-9 fragment of Denticulatins | Aldol (B89426) or Claisen-type condensations | β-dicarbonyl compound, such as this compound |

Role in the Total Synthesis of Complex Molecular Architectures

The utility of this compound as a building block is demonstrated in its application in the total synthesis of natural products and pharmaceutical analogues.

Precursor in Natural Product Synthesis

While direct use of this compound is not extensively documented in readily available literature, structurally similar compounds play crucial roles. For instance, in the synthesis of carolacton, a secondary metabolite with significant biological activity, a related heptanal derivative, (R)-7-((S)-4-Benzyl-2-oxooxazolidin-3-yl)-2-methyl-7-oxoheptanal, is a key intermediate. thieme-connect.com This highlights the importance of the oxo-heptanal core in constructing complex natural products.

Similarly, the synthesis of trans-fused iridoid lactones, found in the parasitoid wasp Alloxysta victrix, starts from (R)-limonene. beilstein-journals.org Ozonolysis followed by reductive workup yields (3R)-3-(1-methylethenyl-6-oxoheptanal), a structural isomer of our title compound, which then undergoes an intramolecular aldol condensation to form a key cyclopentene (B43876) intermediate. beilstein-journals.org This demonstrates how the oxoheptanal framework can be manipulated to create cyclic systems present in natural products.

Intermediate for Pharmaceutical Analogues

The this compound scaffold is particularly relevant in the synthesis of epothilone (B1246373) analogues, a class of microtubule-stabilizing agents with potential anticancer activity. googleapis.comgoogle.com In the synthesis of these analogues, a related compound, 3-tert-Butyldimethylsiloxy-4,4-dimethyl-5-oxoheptanal, is generated through ozonolysis of a precursor. googleapis.comgoogle.com This intermediate contains the core structural features necessary for elaboration into the complex macrocyclic structure of the epothilones.

The following table summarizes the role of this compound and its analogues as intermediates in the synthesis of complex molecules:

| Target Molecule Class | Key Intermediate | Synthetic Transformation |

| Epothilone Analogues | 3-tert-Butyldimethylsiloxy-4,4-dimethyl-5-oxoheptanal | Ozonolysis of an alkene precursor |

| Carolacton | (R)-7-((S)-4-Benzyl-2-oxooxazolidin-3-yl)-2-methyl-7-oxoheptanal | Aldol reactions and subsequent modifications |

| Iridoid Lactones | (3R)-3-(1-methylethenyl-6-oxoheptanal) | Ozonolysis and intramolecular aldol condensation |

Derivatization for Downstream Synthetic Transformations

The aldehyde and ketone functionalities of this compound allow for a wide range of derivatizations, enabling further synthetic transformations.

Formation of Oximes and Imines for Further Reactivity

The carbonyl groups of this compound can readily react with primary amines to form imines and with hydroxylamine (B1172632) to form oximes. latech.edu These reactions are fundamental in organic chemistry and serve to protect the carbonyl group or to introduce a nitrogen atom into the molecule for further functionalization. The formation of imines, for example, can be a precursor to reductive amination, a key step in the synthesis of many nitrogen-containing compounds. escholarship.org

A variety of derivatizing agents can be used to form oximes, such as O-tert-butylhydroxylamine hydrochloride (TBOX), which has been shown to be effective for dicarbonyl compounds. researchgate.netresearchgate.net The resulting oximes can then be subjected to various reactions, including reduction to amines or rearrangement reactions.

Chemo- and Regioselective Functionalization Strategies

The presence of two distinct carbonyl groups (an aldehyde and a ketone) in this compound presents a challenge and an opportunity for chemo- and regioselective functionalization. Aldehydes are generally more reactive towards nucleophiles than ketones, allowing for selective reactions at the C1 position. For example, selective reduction of the aldehyde can be achieved using specific reducing agents.

Furthermore, the ketone at the C3 position can be enolized to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.

Strategies for chemo- and regioselective functionalization are crucial for harnessing the full synthetic potential of this compound. For instance, selective protection of the more reactive aldehyde group would allow for transformations to be carried out exclusively at the ketone functionality, and vice versa.

The following table outlines some derivatization and functionalization strategies for this compound:

| Reaction Type | Reagent/Condition | Product Type |

| Imine Formation | Primary Amine (R-NH2) | Imine |

| Oxime Formation | Hydroxylamine (NH2OH) | Oxime |

| Selective Aldehyde Reduction | Specific reducing agents | Alcohol at C1 |

| Enolate Formation | Base (e.g., LDA) | Enolate at C2 or C4 |

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 2,2-Dimethyl-3-oxoheptanal, both ¹H and ¹³C NMR would be utilized to confirm its constitution.

¹H NMR Spectroscopy

In ¹H NMR, the aldehyde proton is particularly diagnostic, as it appears in a highly deshielded region of the spectrum, typically between 9 and 10 ppm. libretexts.orgfiveable.melibretexts.orgpressbooks.pub This significant downfield shift is due to the magnetic anisotropy of the carbonyl group and the inductive effect of the oxygen atom. libretexts.org The protons on the carbon atoms adjacent to the carbonyl groups are also deshielded and would be expected to resonate in the 2.0-2.5 ppm range. libretexts.orglibretexts.orglibretexts.org The various methylene (B1212753) and methyl protons of the heptanal (B48729) chain would appear further upfield. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals for each unique proton environment.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Carbonyl carbons are among the most deshielded, with ketones typically appearing in the 205-220 ppm range and aldehydes in the 190-200 ppm range. pressbooks.publibretexts.orglibretexts.org Therefore, two distinct signals would be expected in this downfield region for this compound. The quaternary carbon at the C2 position and the other aliphatic carbons would each give a unique signal in the upfield region, with their exact shifts influenced by their proximity to the electron-withdrawing carbonyl groups. libretexts.org Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not typically observed. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CHO (H1) | 9.5 - 9.8 | Singlet | 1H |

| -C(CH₃)₂- (H2') | 1.1 - 1.3 | Singlet | 6H |

| -C(=O)CH₂- (H4) | 2.5 - 2.8 | Triplet | 2H |

| -CH₂CH₂CH₃ (H5) | 1.5 - 1.7 | Sextet | 2H |

| -CH₂CH₂CH₃ (H6) | 1.2 - 1.4 | Sextet | 2H |

| -CH₂CH₃ (H7) | 0.8 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C HO (C1) | 195 - 205 |

| -C (CH₃)₂- (C2) | 45 - 55 |

| -C (=O)- (C3) | 205 - 215 |

| -C(=O)C H₂- (C4) | 35 - 45 |

| -C (CH₃)₂- (C2') | 20 - 30 |

| -C H₂CH₂CH₃ (C5) | 25 - 35 |

| -C H₂CH₃ (C6) | 20 - 30 |

| -C H₃ (C7) | 13 - 15 |

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected, though it may be of low intensity for aliphatic aldehydes. ddugu.ac.in Key fragmentation pathways for ketones and aldehydes include α-cleavage and the McLafferty rearrangement. fiveable.mewhitman.edu

α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For this compound, α-cleavage could occur on either side of the ketone at C3 or adjacent to the aldehyde at C1. This would lead to the formation of characteristic acylium ions. libretexts.org

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds that possess a γ-hydrogen atom. ddugu.ac.inwhitman.edu In this compound, the n-butyl group attached to the ketone provides γ-hydrogens, making the McLafferty rearrangement a likely fragmentation pathway, which would result in a characteristic neutral loss and the formation of a detectable radical cation. fiveable.me

Analysis of the resulting fragments allows for the reconstruction of the molecule's structure, confirming the lengths of the alkyl chains and the positions of the functional groups.

Predicted Mass Spectrometry Fragmentation Data for this compound (Molecular Weight: 156.24 g/mol )

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CHO]⁺ | α-cleavage at C1-C2 |

| 99 | [M - C₄H₉]⁺ | α-cleavage at C3-C4 |

| 85 | [C₄H₉CO]⁺ | Acylium ion from cleavage at C3-C4 |

| 71 | [C₄H₇O]⁺ | McLafferty rearrangement product |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 29 | [CHO]⁺ | Acylium ion from cleavage at C1-C2 |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be the primary methods for purification and purity assessment.

Gas Chromatography (GC)

GC is well-suited for the separation and analysis of volatile compounds. nih.gov this compound, being a moderately volatile carbonyl compound, can be effectively analyzed by this method. Often, GC is coupled with a mass spectrometer (GC-MS), allowing for the separation of the compound from any impurities, starting materials, or byproducts, followed by immediate identification of the separated components by their mass spectra. nih.govsepscience.com Derivatization techniques, for instance with 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to enhance the thermal stability and chromatographic behavior of carbonyl compounds, as well as to improve detection sensitivity. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful separation technique that can be used for both purification (preparative HPLC) and analysis (analytical HPLC) of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common approach. The retention time of the compound would depend on its polarity relative to the stationary and mobile phases. As with GC, derivatization with reagents like DNPH can be used to create derivatives that are highly UV-active, facilitating detection. nih.gov

Hypothetical Chromatographic Parameters for this compound Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water gradient |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Detector (following derivatization) or MS |

| Typical Application | Purity assessment, analysis of volatile impurities | Purity assessment, preparative purification |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. azolifesciences.com The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of the atoms, bond lengths, and bond angles can be determined. nih.gov

To apply this technique to this compound, a high-quality single crystal of the compound must first be grown. wikipedia.org This can often be a challenging step for small organic molecules, especially those that are liquids or oils at room temperature. creative-biostructure.comnumberanalytics.com If a suitable crystal can be obtained, X-ray diffraction analysis would provide unambiguous proof of its structure. It would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state, including the torsional angles of the alkyl chain and the relative orientation of the two carbonyl groups. This level of detail is unparalleled by other analytical techniques and serves as the ultimate structural proof. creative-biostructure.com

Theoretical and Computational Investigations of 2,2 Dimethyl 3 Oxoheptanal

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 2,2-dimethyl-3-oxoheptanal. For this acyclic and relatively flexible molecule, several low-energy conformations are expected due to rotation around its single bonds.

Furthermore, weak intramolecular interactions, such as C-H···O hydrogen bonds, may play a role in stabilizing certain conformations. stackexchange.com For instance, a hydrogen on the C4 of the heptanal (B48729) chain could interact with the oxygen of the C3-keto group. The relative energies of different conformers can be calculated to identify the global minimum on the potential energy surface.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | ~180° (anti-periplanar) | 0.00 |

| B | ~60° (gauche) | 1.5 - 2.5 |

| C | ~120° | 3.0 - 4.0 |

Note: The data in this table is hypothetical and based on typical energy differences for similar acyclic systems. Actual values would require specific quantum chemical calculations.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound governs its reactivity. The two carbonyl groups are the most prominent features, creating significant electronic polarization. The carbon atoms of both the aldehyde and the ketone groups are electrophilic due to the high electronegativity of the oxygen atoms, making them susceptible to nucleophilic attack. ncert.nic.in

Analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – provides key insights into reactivity. For this compound, the HOMO is expected to be localized on the oxygen atoms (as lone pairs), while the LUMO will be predominantly centered on the carbonyl carbons, specifically the π* anti-bonding orbitals. The energy gap between the HOMO and LUMO will be indicative of the molecule's kinetic stability.

Electrostatic potential (ESP) maps would visually confirm the electron-rich regions (negative potential) around the carbonyl oxygens and the electron-poor regions (positive potential) at the carbonyl carbons. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and the presence of only one electron-donating alkyl group compared to the ketone's two. libretexts.orgyoutube.com Therefore, the aldehyde group in this compound is predicted to be the primary site for nucleophilic attack.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including predicting equilibrium positions and determining the energy required for reactions to occur.

Like other carbonyl compounds with α-hydrogens, this compound can undergo enolization. However, the 2,2-dimethyl substitution prevents enolization towards the aldehyde side. Enolization can only occur towards the C4 position of the heptanal chain. The keto-enol tautomerism establishes an equilibrium between the ketone and the corresponding enol or enolate.

Computational models can predict the relative stabilities of the keto and enol forms. orientjchem.org For simple ketones, the keto form is generally more stable. orientjchem.org However, the stability of the enol form can be influenced by factors such as intramolecular hydrogen bonding and solvent effects. orientjchem.org DFT calculations, often combined with a continuum solvent model, can provide accurate predictions of the equilibrium constant for this tautomerization. researchgate.netcomporgchem.com

The activation barrier (or activation energy) is the energy required to reach the transition state of a reaction and is a critical factor in determining the reaction rate. idc-online.comlibretexts.org For this compound, key transformations would include nucleophilic addition to the carbonyl groups and reactions involving the enol/enolate form.

Computational methods can be used to locate the transition state structure for a given reaction and calculate its energy relative to the reactants. faccts.de For example, the activation barrier for the addition of a nucleophile, such as a Grignard reagent or a hydride, to the aldehyde or ketone carbonyl can be calculated. These calculations would likely confirm that the activation barrier for addition to the aldehyde is lower than for the ketone, consistent with the higher reactivity of aldehydes. ncert.nic.in

Table 2: Hypothetical Calculated Activation Barriers for Nucleophilic Addition to this compound

| Reaction | Activation Barrier (ΔG‡) (kcal/mol) |

| Hydride addition to aldehyde | 10 - 15 |

| Hydride addition to ketone | 15 - 20 |

| Methyl-Grignard addition to aldehyde | 12 - 18 |

| Methyl-Grignard addition to ketone | 18 - 25 |

Note: This data is illustrative and based on general principles of carbonyl reactivity. Precise values would necessitate specific calculations.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models can establish clear relationships between the molecular structure of this compound and its chemical reactivity. stackexchange.comncert.nic.in

Steric Effects: The bulky tert-butyl group at the C2 position significantly hinders nucleophilic attack at the adjacent C3-ketone. This steric hindrance raises the energy of the transition state for addition to the ketone, thus decreasing its reactivity compared to less hindered ketones. ncert.nic.in

By systematically modifying the structure of this compound in silico (e.g., changing the alkyl chain length or the substituents on the α-carbon) and recalculating the relevant properties, a quantitative structure-activity relationship (QSAR) could be developed. This would allow for the prediction of reactivity for a range of similar compounds without the need for extensive experimental work.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations Involving 2,2-Dimethyl-3-oxoheptanal

The reactivity of this compound is dominated by its two carbonyl functionalities. Future research will likely focus on developing catalytic methods that can selectively transform one or both of these groups, particularly in an asymmetric fashion. The steric hindrance around the aldehyde proton and the α-protons poses a significant challenge, demanding the development of highly active and selective catalyst systems.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, stands as a promising frontier. Chiral amines, for instance, could be employed to form enamine intermediates, activating the molecule for a variety of transformations. acs.orgnih.gov The development of sterically demanding organocatalysts will be crucial to accommodate the bulky gem-dimethyl group of this compound. docksci.com Synergistic approaches, combining organocatalysis with other catalytic modes like photoredox or metal catalysis, could open up new reaction pathways. acs.orgnih.gov For example, the combination of a chiral amine and a photocatalyst could enable the direct β-functionalization of the heptanal (B48729) chain. acs.orgnih.gov

Transition metal catalysis also offers a wealth of possibilities. Palladium-catalyzed reactions, for example, could be explored for cross-coupling reactions or intramolecular cyclizations. nih.gov The development of ligands that can effectively coordinate to the metal center while navigating the sterically congested environment of this compound will be a key area of investigation. Dirhodium(II) carboxamidates have shown high efficiency in catalyzing reactions with various aldehydes and could be another avenue for exploration. nih.gov

| Catalytic Approach | Potential Transformation | Key Challenge |

| Asymmetric Organocatalysis | Enantioselective aldol (B89426) or Michael additions | Overcoming steric hindrance at the α-position |

| Photoredox Catalysis | Direct C-H functionalization at the β- or γ-position | Selective activation of specific C-H bonds |

| Transition Metal Catalysis | Cross-coupling reactions at the α- or β-position | Ligand design for sterically hindered substrates |

| Cooperative Catalysis | Multi-component reactions | Compatibility and synergy of different catalysts |

Exploration of Unconventional Reactivity Modes

Beyond traditional carbonyl chemistry, future research should delve into unconventional reactivity modes of this compound. The inherent strain and electronic properties of this molecule could be harnessed to drive unique transformations.

One such area is the exploration of radical chemistry. Photoredox catalysis can generate β-enaminyl radicals from aldehydes and ketones, which can then participate in a variety of coupling reactions. nih.gov This approach would bypass the need for pre-functionalization and could lead to the direct formation of new carbon-carbon or carbon-heteroatom bonds at the β-position of this compound.

Furthermore, the concept of umpolung, or reactivity inversion, could be applied to this molecule. acs.org Catalytic generation of a chiral α-alkoxyalkyl anion from the aldehyde moiety would transform the typically electrophilic aldehyde into a nucleophilic species, opening up a new set of possible reactions. acs.org

The presence of two carbonyl groups in close proximity also suggests the possibility of tandem or cascade reactions. A single catalytic event could trigger a series of transformations, leading to the rapid construction of complex molecular architectures. For instance, an initial reaction at the aldehyde could be followed by an intramolecular cyclization involving the ketone.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis and manipulation of reactive intermediates like β-ketoaldehydes can be challenging on a large scale using traditional batch methods. Flow chemistry, where reactions are carried out in a continuously flowing stream, offers significant advantages in terms of safety, scalability, and control over reaction parameters. nih.govmdpi.combeilstein-journals.orgacs.org

Future research should focus on developing robust flow chemistry protocols for the synthesis and subsequent transformations of this compound. The precise control over temperature, pressure, and reaction time afforded by flow reactors can lead to improved yields and selectivities. nih.govmdpi.com Furthermore, the integration of in-line purification and analysis techniques can streamline the entire synthetic process.

Automation, coupled with flow chemistry, can enable high-throughput screening of reaction conditions and catalysts. This would accelerate the discovery of new and efficient transformations for this compound. The ability to safely handle hazardous reagents and intermediates in a closed-loop system is another significant benefit of this approach. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry |

| Scalability | Often challenging due to heat and mass transfer limitations. | Readily scalable by running the system for longer periods. |

| Safety | Handling of hazardous reagents can be risky on a large scale. | Smaller reaction volumes at any given time enhance safety. |

| Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters. |

| Reproducibility | Can be variable between batches. | Highly reproducible results. |

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides a powerful tool for understanding and predicting the reactivity of complex molecules. In the context of this compound, computational methods can be employed to:

Model Reaction Pathways: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential catalytic transformations, identify key intermediates and transition states, and predict reaction outcomes.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts with enhanced activity and selectivity for reactions involving this compound. This can involve designing ligands for metal catalysts or developing new organocatalyst scaffolds.

Predict Properties of Derivatives: The physical and chemical properties of novel derivatives of this compound can be predicted using computational models. This can guide synthetic efforts towards molecules with desired characteristics.

By combining computational design with experimental validation, researchers can significantly accelerate the exploration of the chemical space around this compound and unlock its full synthetic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.